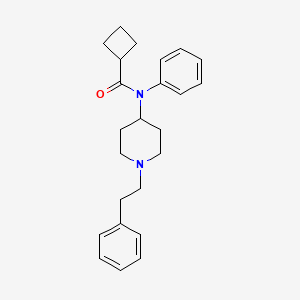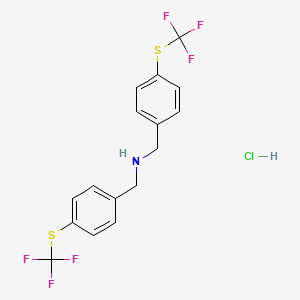
MY33-3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MY33-3 (hydrochloride) is a potent and selective inhibitor of receptor protein tyrosine phosphatase beta/zeta (RPTPβ/ζ). It exhibits an inhibitory concentration (IC50) of approximately 0.1 micromolar for RPTPβ/ζ and 0.7 micromolar for protein tyrosine phosphatase 1B (PTP-1B) . This compound has shown potential in reducing ethanol consumption and alleviating sevoflurane-induced neuroinflammation and cognitive dysfunction .
Preparation Methods
The synthetic routes and reaction conditions for MY33-3 (hydrochloride) are not explicitly detailed in the available literature. . Industrial production methods would likely involve large-scale organic synthesis processes, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
MY33-3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MY33-3 (hydrochloride) has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of protein tyrosine phosphatases, particularly RPTPβ/ζ and PTP-1B
Biology: It is used to investigate the role of protein tyrosine phosphatases in cellular signaling pathways and their implications in various biological processes
Medicine: It has potential therapeutic applications in reducing ethanol consumption and alleviating neuroinflammation and cognitive dysfunction induced by sevoflurane
Industry: It may be used in the development of new drugs targeting protein tyrosine phosphatases
Mechanism of Action
MY33-3 (hydrochloride) exerts its effects by selectively inhibiting receptor protein tyrosine phosphatase beta/zeta (RPTPβ/ζ) and protein tyrosine phosphatase 1B (PTP-1B) . This inhibition disrupts the dephosphorylation of specific tyrosine residues on target proteins, thereby modulating various signaling pathways involved in cellular processes such as growth, differentiation, and metabolism .
Comparison with Similar Compounds
MY33-3 (hydrochloride) is unique due to its high selectivity and potency towards RPTPβ/ζ and PTP-1B. Similar compounds include:
CTK7A: Another inhibitor of protein tyrosine phosphatases.
HIF-2α-IN-8: An inhibitor targeting hypoxia-inducible factor 2 alpha.
Tilorone dihydrochloride: An antiviral compound with different targets.
Glucosamine sulfate: A compound used in the treatment of osteoarthritis
These compounds differ in their specific targets and applications, highlighting the uniqueness of MY33-3 (hydrochloride) in its selective inhibition of RPTPβ/ζ and PTP-1B .
Properties
Molecular Formula |
C16H14ClF6NS2 |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C16H13F6NS2.ClH/c17-15(18,19)24-13-5-1-11(2-6-13)9-23-10-12-3-7-14(8-4-12)25-16(20,21)22;/h1-8,23H,9-10H2;1H |
InChI Key |
NCXYCGGCHBSQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)SC(F)(F)F)SC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


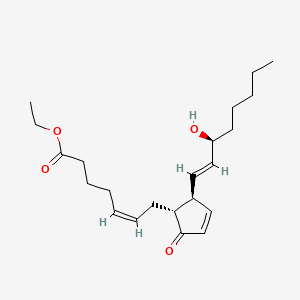
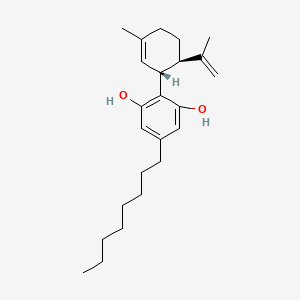
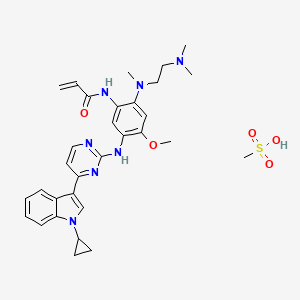
![5-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-iodophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B10829901.png)

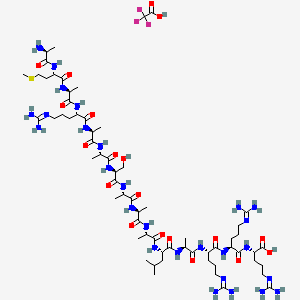
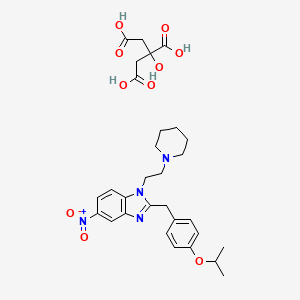
![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methane](/img/structure/B10829922.png)
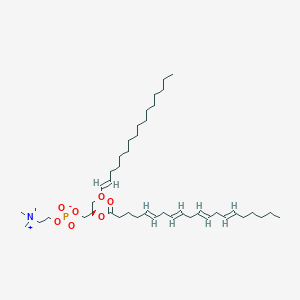

![[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B10829960.png)
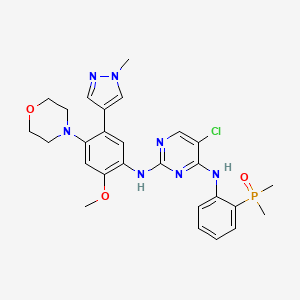
![(2-azaniumyl-2-carboxyethyl) [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B10829967.png)
